2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride
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Overview
Description
2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is a chemical compound with the molecular formula C7H10ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride typically involves the reaction of 2-aminopyrimidine with ethylene oxide, followed by formylation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)pyrimidine-5-carbaldehyde
- 2-(Ethylthio)pyrimidine-5-carbaldehyde
- 2-Amino-5-iodo-pyridine-3-carbaldehyde
Uniqueness
2-(2-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets.
Properties
CAS No. |
1196155-08-4 |
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Molecular Formula |
C7H10ClN3O |
Molecular Weight |
187.63 g/mol |
IUPAC Name |
2-(2-aminoethyl)pyrimidine-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c8-2-1-7-9-3-6(5-11)4-10-7;/h3-5H,1-2,8H2;1H |
InChI Key |
NEZBJTYKEVDFSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCN)C=O.Cl |
Origin of Product |
United States |
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